molecular formula C₂₄H₂₉N₃O₇ B1146489 Unii-86rmp4zcd8 CAS No. 32598-29-1

Unii-86rmp4zcd8

Cat. No. B1146489
CAS RN: 32598-29-1
M. Wt: 471.5
InChI Key:
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Description

Research in the field of inorganic chemistry and materials science often explores the synthesis and characterization of novel compounds for various applications, including molecular magnets, metal-organic frameworks (MOFs), and non-linear optical materials. These compounds are studied for their unique physical and chemical properties, which can be influenced by their molecular structures and the chemical reactions they undergo.

Synthesis Analysis

The synthesis of complex compounds typically involves controlled reactions under specific conditions, such as high temperature or pressure, to form desired structures with specific functionalities. For example, molecular magnets can be synthesized through bimetallic three-dimensional networks involving oxalate anions (Coronado, Galán‐Mascarós, Gómez‐García, & Martínez-Agudo, 2001).

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its properties and functionalities. Advanced characterization techniques, such as X-ray diffraction (XRD), are used to elucidate the arrangement of atoms within a compound. The structural analysis reveals how atoms or groups of atoms are interconnected, which directly impacts the compound's physical and chemical properties.

Chemical Reactions and Properties

Compounds undergo various chemical reactions that can alter their structure and properties. Understanding these reactions is essential for manipulating the compound for specific applications. The study of mononuclear and tetranuclear compounds derived from specific ligands provides insights into the reactivity and interaction of different metal centers (Nayak et al., 2006).

Physical Properties Analysis

The physical properties, such as magnetic behavior, thermal stability, and optical properties, are investigated through various experimental techniques. For instance, compounds behaving as soft ferromagnets with specific ordering temperatures and coercive fields have been reported, which highlights the importance of structural analysis in understanding magnetic properties (Coronado et al., 2001).

Chemical Properties Analysis

The chemical properties of a compound, including reactivity, stability, and solubility, are influenced by its molecular structure and the nature of its chemical bonds. Studies on complexes exhibiting single-ion magnet behavior provide insights into the anisotropy and magnetic interactions at the molecular level (Palii et al., 2016).

Scientific Research Applications

Collaborative Working Environments for Large Scale Environmental Models

Large scientific applications often involve geographically dispersed teams, necessitating collaborative working environments. The Unified Air Pollution Model (UNI-DEM) is an example where such an environment is crucial. It's developed and constantly refined by various European institutes, highlighting the importance of collaboration tools in facilitating remote job submission, file transfer, and application-centric facilities for large scientific applications (Şahin et al., 2009).

Enhancing Scientific Research Management

The Information System of Scientific Research Management (ISRM) in colleges and universities is pivotal for scientific research management, especially in the context of a campus network. It aids in the effective utilization of information and significantly improves scientific research management by offering functions, realization, and design for the ISRM database (Pan Lei, 2001).

Transforming Basic Research into Practical Innovations

The translation of basic scientific research into deployable innovations has a profound impact on society. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in this transformation. They provide training, education, and financial support tailored to the innovator's aspirations and the venture's needs, bridging the gap between research and practical applications (Giordan et al., 2011).

Enabling Technologies for Data-Intensive Analysis Processes

To support data-intensive scientific research, essential requirements such as interoperability, integration, automation, reproducibility, and efficient data handling must be met. Hybrid technologies involving workflow, service, and portal technologies are pivotal in satisfying these requirements and supporting the diverse needs of scientific processes (Yao et al., 2014).

Implementing Framework Programs in Public Institutions

Managing Framework Programs, like the FP7 Projects, involves developing dedicated procedures and good practices in project management. This management is essential for successfully addressing national and EU problems through scientific support and ensuring the effective implementation of these projects in public institutions (Vulturescu, 2012).

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33)/t10-,12-,18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRVEPIOJPBBO-LRSHKJBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

86Rmp4zcd8

CAS RN

32598-29-1
Record name Minocycline 7-ethyl analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MINOCYCLINE 7-ETHYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86RMP4ZCD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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